4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under basic conditions.
Coupling Reactions: The piperidine and thiazole rings are then coupled using a suitable linker, such as a methyl group.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the piperidine-thiazole intermediate.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on biological systems.
Industrial Applications: The compound may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide: shares similarities with other heterocyclic compounds containing thiophene, thiazole, and piperidine rings.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antibacterial and antifungal properties.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-7-13(21-10-11)14(19)17-8-12-3-2-5-18(9-12)15-16-4-6-20-15/h4,6-7,10,12H,2-3,5,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWZJZTXIQYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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